- Preparation of isoflavone derivatives, World Intellectual Property Organization, , ,
Cas no 94105-90-5 ((±)-Equol)

(±)-Equol structure
Produktname:(±)-Equol
(±)-Equol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-(4-Hydroxyphenyl)chroman-7-ol
- (±)-Equol
- (R,S)-Equol
- 2H-1-Benzopyran-7-ol,3,4-dihydro-3-(4-hydroxyphenyl)-
- R,S-Equol
- (+/-)-Equol
- (+/-)-7-Hydroxy-3-(4-hydroxyphenyl)chroman
- 3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol
- 4′,7-Dihydroxyisoflavane
- 7-Hydroxy-3-(4-hydroxyphenyl)chroman
- 3-(4-Hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-ol
- 4',7-Isoflavandiol
- 3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol (ACI)
- 7,4′-Homoisoflavane
- NV 07α
- (S)-3,4-dihydro-3-(4-hydroxyphenyl)-2H-1-Benzopyran-7-ol
- (S)-(-)-4',7-Isoflavandiol
- (-)-(S)-Equol
- Equol
- (S)-Equol
- (-)-Equol
- 7,4'-Dihydroxyisoflavan
- 4',7-Dihydroxyisoflavan
- EQUOL,(+/-)-(SH)
- NS00004245
- NSC670882
- HMS3651B05
- BRD-A74907996-001-01-8
- 7,4'-Homoisoflavane
- HY-100583A
- (8Z,11Z,14Z)-8,11,14-Eicosatrienoic Acid Ethyl Ester; (Z,Z,Z)-8,11,14-Eicosatrienoic Acid Ethyl Ester; Dihomo-?-linolenate Ethyl Ester; Ethyl Dihomo-?-linolenate; Ro 12-1990
- 2RZ8A7D0E8
- UNII-2RZ8A7D0E8
- 3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol
- AKOS015899541
- GTPL12441
- (plusmn)-Equol
- BCP31011
- SB17491
- (+/-)Equol
- s6601
- SCHEMBL43648
- SB47908
- (+/-)-Equol, >=99.0% (TLC)
- NS00096462
- AUS-131
- 94105-90-5 (racemic)
- 4',7-Dihydroxyflavandiol
- Equol (racemic)
- DS-2344
- 2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(4-hydroxyphenyl)-
- (.+/-.)-Equol
- CS-6870
- 2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(4-hydroxyphenyl)-; 7,4'-Homoisoflavane; (+/-)-Equol; NV 07alpha
- SMP2_000187
- J-014504
- 3-(4-Hydroxy-phenyl)-chroman-7-ol
- DTXSID7058705
- EX-A1352
- SY020202
- E0922
- LMPK12080003
- 66036-38-2
- 94105-90-5
- (+/-) 7,4'-Dihydroxy Isoflavane
- Equol (R,S)
- ( inverted exclamation markA)-Equol
- Rac-Equol
- (R,S)-Equol; Equol (+/-)-;Equol (racemic)
- Equol, (+/-)-
- (S)-3-(4-Hydroxy-phenyl)-chroman-7-ol
- HMS3648G10
- CHEMBL1957037
- SCHEMBL949461
- SR-01000946366-1
- BDBM50491171
- CHEBI:181441
- MFCD00016662
- 531-95-3 (S-isomer)
- Q27255516
- (RS)-Equol
- 4',7-Dihydroxyisoflavane
- SR-01000946366
- NSC-670882
-
- MDL: MFCD00016662
- Inchi: 1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2
- InChI-Schlüssel: ADFCQWZHKCXPAJ-UHFFFAOYSA-N
- Lächelt: OC1C=CC(C2CC3C(=CC(=CC=3)O)OC2)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 242.094294g/mol
- Oberflächenladung: 0
- XLogP3: 3
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Anzahl drehbarer Bindungen: 1
- Monoisotopenmasse: 242.094294g/mol
- Monoisotopenmasse: 242.094294g/mol
- Topologische Polaroberfläche: 49.7Ų
- Schwere Atomanzahl: 18
- Komplexität: 273
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
- Oberflächenladung: 0
- Tautomerzahl: 6
- Molekulargewicht: 242.27
Experimentelle Eigenschaften
- Farbe/Form: fest
- Dichte: 1.286
- Schmelzpunkt: 158-160?C
- Siedepunkt: 441.7°Cat760mmHg
- Flammpunkt: 220.9°C
- Wasserteilungskoeffizient: Soluble in DMSO and methanol or 100% ethanol. Insoluble in water.
- Löslichkeit: Nicht bestimmt
- Sensibilität: Hygroscopic
(±)-Equol Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
(±)-Equol Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Fluorochem | 223335-5g |
3-(4-Hydroxyphenyl)chroman-7-ol |
94105-90-5 | 95% | 5g |
£83.00 | 2022-02-28 | |
Chemenu | CM162600-10g |
3-(4-Hydroxyphenyl)chroman-7-ol |
94105-90-5 | 95% | 10g |
$59 | 2022-06-09 | |
TRC | E593000-50mg |
(R,S)-Equol |
94105-90-5 | 50mg |
$ 109.00 | 2023-09-07 | ||
eNovation Chemicals LLC | D711198-100g |
3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol |
94105-90-5 | 97% | 100g |
$1080 | 2024-06-05 | |
Apollo Scientific | BIE531-5g |
(R,S)-Equol |
94105-90-5 | 95% | 5g |
£93.00 | 2025-02-21 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4000-10 mg |
(±)-Equol |
94105-90-5 | 98.28% | 10mg |
¥475.00 | 2022-03-01 | |
ChemScence | CS-6870-10mg |
(±)-Equol |
94105-90-5 | 98.04% | 10mg |
$60.0 | 2022-04-26 | |
ChemScence | CS-6870-25mg |
(±)-Equol |
94105-90-5 | 98.04% | 25mg |
$132.0 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4000-200 mg |
(±)-Equol |
94105-90-5 | 98.28% | 200mg |
¥2262.00 | 2022-03-01 | |
Chemenu | CM162600-100g |
3-(4-Hydroxyphenyl)chroman-7-ol |
94105-90-5 | 95% | 100g |
$378 | 2022-06-09 |
(±)-Equol Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Ethanol ; 45 min, reflux
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
Referenz
- Catalytic hydrogenation of isoflavones. The preparation of (±)-equol and related isoflavansAustralian Journal of Chemistry, 1978, 31(2), 455-7,
Herstellungsverfahren 3
Reaktionsbedingungen
Referenz
- Synthesis of isoflavanes and intermediates thereof via chiral intermediates, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 6 h, 2 atm, rt
Referenz
- Methods for synthesizing glycinols, glyceollins I and II and isoflavenes and chromanes using a Wittig reaction, and compositions made therewith, United States, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Use of equol for ameliorating or preventing neuropsychiatric and neurodegenerative diseases or disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dimethylformamide ; 8 h, 0.1 MPa, 25 °C
Referenz
- Preparation method of equol, China, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Oxygen Catalysts: Palladium ; 3 d, rt
1.2 Reagents: Hydrogen Solvents: Diglyme ; 30 min, rt
1.2 Reagents: Hydrogen Solvents: Diglyme ; 30 min, rt
Referenz
- Preparation of flavone, isoflavone, and flavanone sulfamates as estrone sulfatase and/or aromatase inhibitors for treatment of breast and endometrial cancers, United States, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 24 h
Referenz
- o-Quinone methide based approach to isoflavans: application to the total syntheses of equol, 3'-hydroxyequol and vestitolTetrahedron Letters, 2008, 49(18), 2974-2978,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Tetrahydrofuran , Water ; 20 min, 60 °C
Referenz
- Enantioselective Total Synthesis of Natural Isoflavans: Asymmetric Transfer Hydrogenation/Deoxygenation of Isoflavanones with Dynamic Kinetic ResolutionOrganic Letters, 2018, 20(10), 3006-3009,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium , Water Solvents: Ethanol , Acetic acid ; 10 h, rt
Referenz
- Synthesis of various kinds of isoflavones, isoflavanes, and biphenyl-ketones and their 1,1-diphenyl-2-picrylhydrazyl radical-scavenging activitiesChemical & Pharmaceutical Bulletin, 2009, 57(4), 346-360,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane ; 10 h, 15 atm, 20 °C
Referenz
- Method for synthesizing equol, China, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
Referenz
- Metabolites of daidzein and genistein and their biological activitiesJournal of Natural Products, 1995, 58(12), 1901-5,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 4 - 8 h, rt
Referenz
- Synthesis, structure-activity relationship analysis and kinetics study of reductive derivatives of flavonoids as Helicobacter pylori urease inhibitorsEuropean Journal of Medicinal Chemistry, 2013, 63, 685-695,
Herstellungsverfahren 14
Reaktionsbedingungen
Referenz
- Equol, a natural estrogenic metabolite from soy isoflavones convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and betaBioorganic & Medicinal Chemistry, 2004, 12(6), 1559-1567,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Acetic acid ; 8 h, rt
Referenz
- Structure-activity relationship of phytoestrogen analogs as ERα/β agonists with neuroprotective activitiesChemical & Pharmaceutical Bulletin, 2021, 69(1), 99-105,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium iodide Solvents: Dichloromethane ; rt → -78 °C
1.2 Reagents: Boron trichloride ; -78 °C; 2 h, -78 °C → 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Boron trichloride ; -78 °C; 2 h, -78 °C → 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referenz
- Synthesis of haginin E, equol, daidzein, and formononetin from resorcinol via an isoflavene intermediateTetrahedron Letters, 2009, 50(18), 2121-2123,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Ammonium formate Catalysts: Palladium dihydroxide Solvents: Acetic acid ; 1.4 h, reflux
Referenz
- Preparation of isoflavonoid compounds, United States, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Pyridinium chloride ; 1.5 h, 220 °C
1.2 Solvents: Water ; cooled
1.2 Solvents: Water ; cooled
Referenz
- Simple and efficient synthesis of (±)-equol and related derivativesSynthesis, 2008, (23), 3783-3786,
Herstellungsverfahren 19
Reaktionsbedingungen
Referenz
- Estrogen receptor-β ligands for therapy, World Intellectual Property Organization, , ,
Herstellungsverfahren 20
Reaktionsbedingungen
Referenz
- Therapeutic methods and compositions involving isoflavones, World Intellectual Property Organization, , ,
(±)-Equol Raw materials
- Phenoxodiol
- 2H-1-Benzopyran-7-ol,3,4-dihydro-3-(4-methoxyphenyl)-
- Daidzein
- 2H-1-Benzopyran, 3,4-dihydro-7-(phenylmethoxy)-3-[4-(phenylmethoxy)phenyl]-
- 2H-1-Benzopyran, 3-(4-ethoxyphenyl)-3,4-dihydro-7-methoxy-
- 3,4-Dihydro-7-(methoxymethoxy)-3-[4-(methoxymethoxy)phenyl]-2H-1-benzopyran
- Daidzein diacetate
- 4-(7-Acetoxychroman-3-yl)phenyl Acetate
- 2H-1-Benzopyran-4,7-diol, 3,4-dihydro-3-(4-hydroxyphenyl)-
(±)-Equol Preparation Products
(±)-Equol Verwandte Literatur
-
Carlos E. Iglesias-Aguirre,Adrián Cortés-Martín,María á. ávila-Gálvez,Juan A. Giménez-Bastida,María V. Selma,Antonio González-Sarrías,Juan Carlos Espín Food Funct. 2021 12 10324
-
Cong Lu,Rongjing Gao,Yingyu Zhang,Ning Jiang,Ying Chen,Jing Sun,Qiong Wang,Bei Fan,Xinmin Liu,Fengzhong Wang Food Funct. 2021 12 5770
-
Zhou Lu,Yat-Tin Chan,Kenneth Ka-Hei Lo,Vincy Wing-Si Wong,Yuk-Fan Ng,Shi-Ying Li,Wing-Wa Ho,Man-Sau Wong,Danyue Zhao Food Funct. 2021 12 12683
-
Siyu Wang,Yu Wang,Min-Hsiung Pan,Chi-Tang Ho Food Funct. 2017 8 3831
-
Te-Hua Liu,Tsung-Yu Tsai Food Funct. 2016 7 3444
94105-90-5 ((±)-Equol) Verwandte Produkte
- 60-82-2(Phloretin)
- 531-95-3((-)-(S)-Equol)
- 56701-24-7(2H-1-Benzopyran-7-ol,3,4-dihydro-3-(2-hydroxy-4-methoxyphenyl)-)
- 88-18-6(2-tert-Butylphenol)
- 58-95-7(a-Tocopherol Acetate)
- 59-02-9(Vitamin E)
- 77-62-3(2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol])
- 85-60-9(4,4'-(Butane-1,1-diyl)bis(2-(tert-butyl)-5-methylphenol))
- 40614-27-5(4,4-dimethyl-3,4-dihydro-2H-1-benzopyran)
- 2137518-65-9(1-Propanone, 1-(3-amino-4-ethyl-1-piperidinyl)-)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:94105-90-5)(±)-Equol

Reinheit:99%
Menge:100g
Preis ($):310.0